molecular formula H2NO B1231191 Hydridohydroxidonitrogen(.)

Hydridohydroxidonitrogen(.)

Cat. No.: B1231191
M. Wt: 32.022 g/mol
InChI Key: MMZRZHBDYRHGII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydridohydroxidonitrogen(.), a nitrogen-centered compound with the formula N(H)(OH), is a radical species characterized by a single unpaired electron on the nitrogen atom. This compound exists in a transient state under specific conditions, such as high-energy environments or during certain catalytic processes. Its structure comprises a nitrogen atom bonded to a hydride (H⁻) and a hydroxide (OH⁻) group, with a radical center that confers high reactivity.

Properties

Molecular Formula

H2NO

Molecular Weight

32.022 g/mol

InChI

InChI=1S/H2NO/c1-2/h1-2H

InChI Key

MMZRZHBDYRHGII-UHFFFAOYSA-N

Canonical SMILES

[NH]O

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Molecular weight : 33.01 g/mol
  • Electron configuration : Radical (unpaired electron on nitrogen)
  • Stability : Highly reactive; decomposes rapidly in aqueous or oxygenated environments.
  • Synthesis: Generated via photolysis of nitrogen-containing precursors or via electron transfer reactions in non-polar solvents.

Comparison with Similar Nitrogen-Containing Compounds

To contextualize Hydridohydroxidonitrogen(.), we compare its properties, stability, and reactivity with structurally or functionally analogous compounds: hydroxylamine (NH₂OH), ammonia (NH₃), and nitroxyl (HNO).

Table 1: Structural and Thermodynamic Comparison

Compound Molecular Formula Bond Angles (°) Stability (Half-life) Key Reactivity
Hydridohydroxidonitrogen N(H)(OH) ~107 (N–O–H) <1 ms (in solution) Radical-mediated H abstraction
Hydroxylamine NH₂OH 104 (N–O–H) Hours (aqueous) Redox agent, weak base
Ammonia NH₃ 107 (H–N–H) Stable Strong base, nucleophile
Nitroxyl HNO 108 (H–N–O) Seconds (gas phase) Electrophilic, redox-active

Hydridohydroxidonitrogen(.) vs. Hydroxylamine (NH₂OH)

  • Structural Differences : Hydridohydroxidonitrogen lacks the amine group (–NH₂) present in hydroxylamine, resulting in a simpler radical structure.
  • Reactivity : While hydroxylamine acts as a reducing agent or weak base, Hydridohydroxidonitrogen(.) participates in radical chain reactions, such as hydrogen atom transfer (HAT) due to its unpaired electron .

Hydridohydroxidonitrogen(.) vs. Ammonia (NH₃)

  • Electron Configuration : Ammonia’s lone pair on nitrogen makes it a strong base, whereas Hydridohydroxidonitrogen(.)’s radical character drives single-electron transfer reactions.
  • Stability : Ammonia is thermodynamically stable under standard conditions, unlike Hydridohydroxidonitrogen(.), which requires cryogenic matrices for isolation.

Hydridohydroxidonitrogen(.) vs. Nitroxyl (HNO)

  • Bonding: Both compounds are radicals, but HNO has a nitrogen-oxygen double bond, making it more electrophilic.
  • Biological Relevance : Nitroxyl is implicated in signaling pathways, while Hydridohydroxidonitrogen(.) is primarily studied in atmospheric chemistry for its role in nitrogen cycling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydridohydroxidonitrogen(.)

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